Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate
Description
Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyrazine core. The tert-butyl carboxylate group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical synthesis, particularly in the development of antibiotics and kinase inhibitors due to its rigid scaffold and modifiable functional groups .
Properties
CAS No. |
1314393-75-3 |
|---|---|
Molecular Formula |
C11H20N2O3 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl 2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-5-4-12-8-6-15-7-9(8)13/h8-9,12H,4-7H2,1-3H3 |
InChI Key |
CTZAPXNYWJHZHJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCNC2C1COC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2C1COC2 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between tert-butyl hydrazine and an alpha,beta-unsaturated ester, followed by cyclization, can yield the desired product. The reaction conditions often involve catalysts such as Lewis acids and elevated temperatures to drive the cyclization process.
Industrial Production Methods
For industrial-scale production, efficient and cost-effective methods such as continuous flow synthesis are employed. These methods ensure high yield and purity of the compound while minimizing the reaction time and resource consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate undergoes various types of reactions including:
Oxidation: : This compound can be oxidized to form corresponding furan-pyrazine derivatives.
Reduction: : The hydrogenation of this compound can yield fully saturated bicyclic structures.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, where functional groups on the furan or pyrazine rings are replaced.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen peroxide for oxidation, palladium catalysts for hydrogenation, and various halogens and nucleophiles for substitution reactions. The conditions vary but often require solvents like dichloromethane or toluene, and temperatures ranging from ambient to reflux conditions.
Major Products
Depending on the reaction, products can range from hydroxylated derivatives in oxidation reactions, fully hydrogenated bicyclic compounds in reduction reactions, to various substituted furan-pyrazine compounds in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology
This compound is studied for its biological activity, particularly its interactions with enzymes and receptors. Its unique structure allows it to act as a ligand in various biochemical assays.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrial applications include its use as an intermediate in the synthesis of performance materials and specialized polymers.
Mechanism of Action
The mechanism by which Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate exerts its effects typically involves binding to specific molecular targets such as enzymes, receptors, or DNA. The compound's bicyclic structure enables it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can initiate a cascade of cellular events leading to the compound's observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Core Heterocycle: Replacement of the furan ring in the target compound with thiophene () or pyrrolidine () alters electronic properties and metabolic stability. Thieno derivatives exhibit enhanced resistance to oxidative degradation due to sulfur’s lower electronegativity .
- Stereochemical Impact : The (4aR,7aS) configuration is conserved in analogues like finafloxacin, where stereospecificity dictates binding affinity to bacterial DNA gyrase .
Key Observations :
- Protection Strategies : The tert-butyl carbamate (Boc) group is universally employed for amine protection, enabling regioselective functionalization .
- Coupling Agents : T3P® (propylphosphonic anhydride) in and demonstrates superior efficiency over traditional reagents like EDC/HOBt, minimizing racemization .
Table 3: Property Comparison
Key Observations :
- Lipophilicity : The target compound’s log P (1.2) reflects moderate membrane permeability, whereas finafloxacin’s lower log P (0.4) correlates with enhanced aqueous solubility and systemic distribution .
- Acid Stability: The tert-butyl group in the target compound improves stability under acidic conditions compared to unprotected amines in analogues like (4aR,7aS)-1-methylthienopyrazine .
Biological Activity
Tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-1H-furo[3,4-b]pyrazine-4-carboxylate is a compound with a complex structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : CHNO
- SMILES Notation : CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1COC2
- CAS Number : 106691-72-9
The structural complexity contributes to its interaction with biological systems.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities. Key areas of investigation include:
Table 1: Summary of Biological Activities
Case Study: GPR119 Agonist Derivatives
A recent study synthesized a series of tert-butyl-substituted phenyl derivatives and evaluated their biological activities. Among these, four analogs were prioritized due to their significantly enhanced luciferase activity in assays designed to measure GPR119 activation. The results indicated that these new compounds could serve as valuable tools for further investigations into metabolic disorders like T2DM .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, the following pathways are hypothesized:
- GPR119 Activation : By binding to GPR119, the compound may stimulate the release of incretin hormones such as GLP-1 (glucagon-like peptide-1), which plays a crucial role in insulin secretion.
- Antioxidant Properties : The structural features of pyrazine derivatives suggest potential antioxidant activities that could protect cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
